4-(2-Chloro-4-methoxyphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-methoxyphenyl)butan-1-amine is an organic compound that features a butan-1-amine backbone substituted with a 2-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reduction: The alcohol is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-methoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butan-1-amine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-(2-Chloro-4-methoxyphenyl)butan-2-one: Contains a ketone group instead of an amine, leading to different chemical properties and applications.
Uniqueness
4-(2-Chloro-4-methoxyphenyl)butan-1-amine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-14-10-6-5-9(11(12)8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
JDGADHVAPBXKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.